molecular formula C18H11F2N3O3 B2954323 N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 853583-21-8

N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No. B2954323
CAS RN: 853583-21-8
M. Wt: 355.301
InChI Key: UPRKSQMLVZQDAO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C18H11F2N3O3 and its molecular weight is 355.301. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Fluorination Agents

Compounds with structural similarities or related functionalities, such as perfluoro-N-fluoro-N-(4-pyridyl)acetamide, have been developed as site-selective electrophilic fluorinating agents. These agents can efficiently introduce fluorine atoms into target molecules under mild conditions, highlighting their potential in synthesizing fluorinated organic compounds which are of significant interest in medicinal chemistry and agrichemical research due to the unique properties that fluorine atoms impart to organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Silicon and Boron Chemistry

Another avenue of research involves the synthesis and dynamic stereochemistry of compounds such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide. Studies in this area reveal insights into the stereochemical non-rigidity and potential applications of these compounds in materials science, particularly in the development of novel silicon-based materials with unique electronic or optical properties (Negrebetsky et al., 2008).

Lewis Acid Catalysis

Compounds containing pentafluorophenyl groups have demonstrated significant utility as catalysts or stoichiometric reagents in organic and organometallic chemistry. Their application spans catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. These reactions underscore the role of such compounds in facilitating bond formations that are foundational in the synthesis of complex organic molecules (Erker, 2005).

Reduction of Amides

The catalytic reduction of tertiary and N-phenyl secondary amides using tris(pentafluorophenyl)boron B(C6F5)3 demonstrates the versatility of fluorine-containing Lewis acids in organic synthesis. This method offers a mild and efficient approach to amine synthesis, showcasing the broader utility of such compounds in reductions and functional group transformations (Chadwick, Kardelis, Lim, & Adronov, 2014).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O3/c19-10-5-6-13(12(20)7-10)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRKSQMLVZQDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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